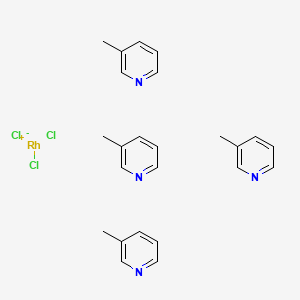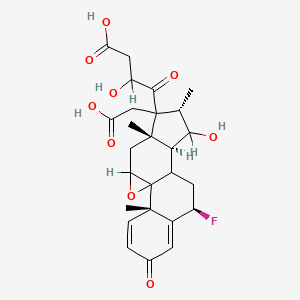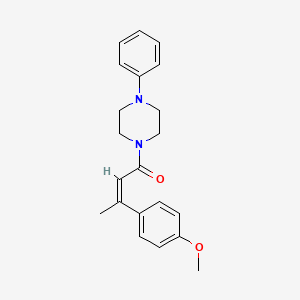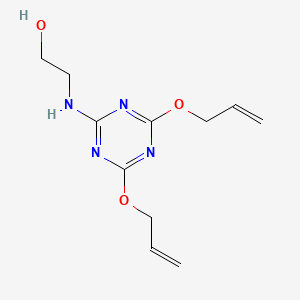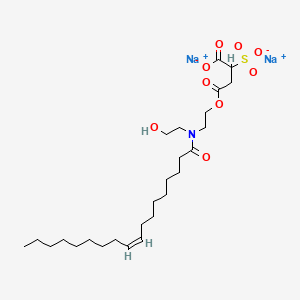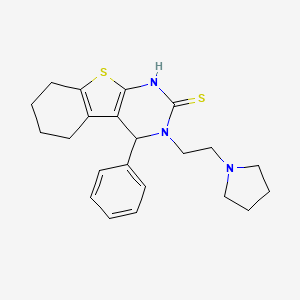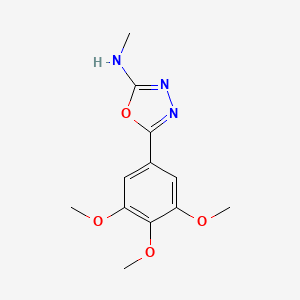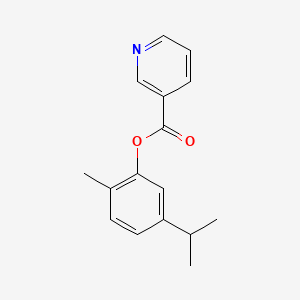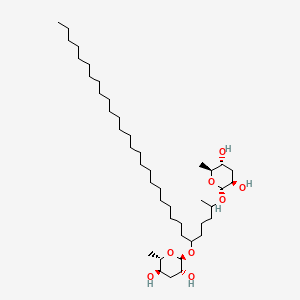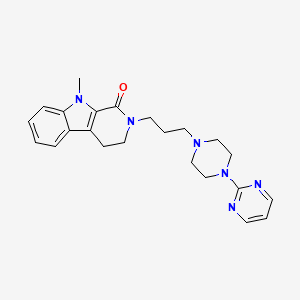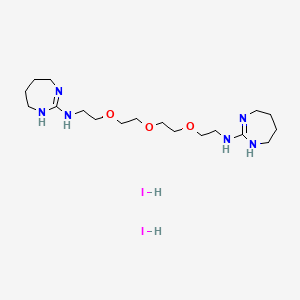
1H-1,3-Diazepin-2-amine, N,N'-(oxybis(2,1-ethanediyloxy-2,1-ethanediyl))bis(4,5,6,7-tetrahydro-, dihydriodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,3-Diazepin-2-amine, N,N’-(oxybis(2,1-ethanediyloxy-2,1-ethanediyl))bis(4,5,6,7-tetrahydro-, dihydriodide is a complex organic compound that belongs to the diazepine family Diazepines are seven-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by its unique structure, which includes multiple ether linkages and tetrahydro functionalities
Preparation Methods
The synthesis of 1H-1,3-Diazepin-2-amine, N,N’-(oxybis(2,1-ethanediyloxy-2,1-ethanediyl))bis(4,5,6,7-tetrahydro-, dihydriodide involves several steps. A general approach to synthesizing diazepinones involves the ring expansion reaction of tetrahydropyrimidin-2-ones under the action of nucleophiles . The first step typically involves the preparation of N-[(2-benzoyloxy-1-tosyl)ethyl]urea by three-component condensation of 2-benzoyloxyethanal, urea, and p-toluenesulfinic acid . Subsequent nucleophilic substitution of the tosyl group with sodium enolates of α-phenylthioketones, followed by cyclization-dehydration and debenzoylation, yields the target diazepinones . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1H-1,3-Diazepin-2-amine, N,N’-(oxybis(2,1-ethanediyloxy-2,1-ethanediyl))bis(4,5,6,7-tetrahydro-, dihydriodide undergoes various chemical reactions, including nucleophilic substitution, cyclization, and ring contraction . Common reagents used in these reactions include sodium enolates, sodium diethyl malonate, PhSNa, MeONa, NaBH4, sodium succinimide, and potassium phthalimide . Major products formed from these reactions include multi-functionalized diazepinones and 3-substituted 1-carbamoyl-1H-pyrroles .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development . Additionally, it may have industrial applications in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1H-1,3-Diazepin-2-amine, N,N’-(oxybis(2,1-ethanediyloxy-2,1-ethanediyl))bis(4,5,6,7-tetrahydro-, dihydriodide involves its interaction with specific molecular targets and pathways . The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 1H-1,3-Diazepin-2-amine, N,N’-(oxybis(2,1-ethanediyloxy-2,1-ethanediyl))bis(4,5,6,7-tetrahydro-, dihydriodide include other diazepinones and diazepines . For example, 6-phenylthio-substituted 2,3,4,5-tetrahydro-1H-1,3-diazepin-2-ones and 1,3-diazepin-2-ones are structurally related compounds . These compounds share similar chemical properties and reactivity but differ in their specific substituents and functional groups . The uniqueness of 1H-1,3-Diazepin-2-amine, N,N’-(oxybis(2,1-ethanediyloxy-2,1-ethanediyl))bis(4,5,6,7-tetrahydro-, dihydriodide lies in its multiple ether linkages and tetrahydro functionalities, which confer distinct chemical and biological properties .
Properties
CAS No. |
82911-04-4 |
|---|---|
Molecular Formula |
C18H38I2N6O3 |
Molecular Weight |
640.3 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-ylamino)ethoxy]ethoxy]ethoxy]ethyl]-4,5,6,7-tetrahydro-1H-1,3-diazepin-2-amine;dihydroiodide |
InChI |
InChI=1S/C18H36N6O3.2HI/c1-2-6-20-17(19-5-1)23-9-11-25-13-15-27-16-14-26-12-10-24-18-21-7-3-4-8-22-18;;/h1-16H2,(H2,19,20,23)(H2,21,22,24);2*1H |
InChI Key |
BNYJBPYRGPPPGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN=C(NC1)NCCOCCOCCOCCNC2=NCCCCN2.I.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


